molecular formula C6H14OS B1598871 4-Mercapto-4-methyl-2-pentanol CAS No. 31539-84-1

4-Mercapto-4-methyl-2-pentanol

Cat. No.: B1598871
CAS No.: 31539-84-1
M. Wt: 134.24 g/mol
InChI Key: FDBQLLMYSACLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mercapto-4-methyl-2-pentanol is an organic compound with the molecular formula C₆H₁₄OS. It is a secondary alcohol with a thiol group, making it a versatile compound in various chemical reactions. The compound is known for its distinct sulfurous odor and is used in various industrial and research applications.

Biochemical Analysis

Biochemical Properties

4-Mercapto-4-methyl-2-pentanol plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property makes it an important reagent in redox reactions and protein folding processes. The compound interacts with enzymes such as thiol-disulfide oxidoreductases, which catalyze the formation and breakage of disulfide bonds. Additionally, this compound can interact with proteins that have cysteine residues, forming covalent bonds that can alter the protein’s structure and function .

Cellular Effects

This compound influences various cellular processes by modulating redox states and protein functions. It can affect cell signaling pathways by altering the redox state of signaling molecules, such as kinases and phosphatases, which are sensitive to changes in thiol-disulfide balance. This compound can also impact gene expression by modifying transcription factors that contain cysteine residues. Furthermore, this compound can influence cellular metabolism by interacting with metabolic enzymes, thereby affecting their activity and stability .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit thiol-containing enzymes by forming disulfide bonds, thereby blocking the active site. Conversely, it can activate certain enzymes by reducing disulfide bonds and restoring their active conformation. Additionally, this compound can modulate gene expression by altering the redox state of transcription factors, leading to changes in their DNA-binding affinity and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of oxidizing agents. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as prolonged changes in redox state and sustained alterations in protein function. In in vitro studies, the compound’s effects can be observed over several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate redox states and protein functions without causing significant toxicity. At high doses, this compound can induce toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. These toxic effects can include liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to redox reactions and thiol metabolism. The compound can interact with enzymes such as glutathione reductase and thioredoxin reductase, which are involved in maintaining cellular redox balance. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream. Additionally, this compound can be taken up by cells through specific transporters, such as those for thiol-containing compounds. Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and redox balance. Additionally, this compound can undergo post-translational modifications, such as phosphorylation or acetylation, which can affect its localization and activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Mercapto-4-methyl-2-pentanol can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction as in laboratory synthesis but is scaled up and optimized for large-scale production. The use of advanced catalysts and controlled reaction conditions helps in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Mercapto-4-methyl-2-pentanol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halides, amines.

Scientific Research Applications

4-Mercapto-4-methyl-2-pentanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Mercapto-4-methyl-2-pentanol involves its thiol group, which can form covalent bonds with various molecular targets. This property makes it useful in modifying proteins and enzymes, thereby affecting their activity and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Mercapto-4-methyl-2-pentanone
  • 4-Sulfanyl-4-methylpentan-2-ol

Comparison

4-Mercapto-4-methyl-2-pentanol is unique due to its combination of a thiol and hydroxyl group, which provides it with distinct reactivity and versatility. Compared to similar compounds like 4-Mercapto-4-methyl-2-pentanone, it has different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-methyl-4-sulfanylpentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQLLMYSACLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40953521
Record name 4-Methyl-4-sulfanylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless to pale yellow liquid; Floral, fruity aroma
Record name (+\/-)-4-Mercapto-4-methyl-2-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

50.00 to 51.00 °C. @ 1.00 mm Hg
Record name (+/-)-4-Mercapto-4-methyl-2-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name (+\/-)-4-Mercapto-4-methyl-2-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.154-1.158
Record name (+\/-)-4-Mercapto-4-methyl-2-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1657/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

31539-84-1
Record name 4-Mercapto-4-methyl-2-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31539-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mercapto-4-methyl-2-pentanol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031539841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-4-sulfanylpentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40953521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MERCAPTO-4-METHYLPENTAN-2-OL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-MERCAPTO-4-METHYL-2-PENTANOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG884YY7A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (+/-)-4-Mercapto-4-methyl-2-pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Mercapto-4-methyl-2-pentanol
Reactant of Route 2
4-Mercapto-4-methyl-2-pentanol
Reactant of Route 3
Reactant of Route 3
4-Mercapto-4-methyl-2-pentanol
Reactant of Route 4
4-Mercapto-4-methyl-2-pentanol
Reactant of Route 5
4-Mercapto-4-methyl-2-pentanol
Reactant of Route 6
Reactant of Route 6
4-Mercapto-4-methyl-2-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.